
2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 4-fluoroaniline.
Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the isoindoline ring structure.
Oxidation: The final step involves the oxidation of the isoindoline intermediate to form this compound. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is processed in a single batch.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be further oxidized to form more complex derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or alcohols, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interact with Receptors: The compound can interact with specific receptors on the cell surface, modulating cellular signaling pathways.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chlorophenyl)-4-fluoroisoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)-isoindoline-1,3-dione: This compound lacks the fluorine atom and may have different biological activities and chemical properties.
4-Fluoroisoindoline-1,3-dione: This compound lacks the chlorophenyl group and may have different reactivity and applications.
3-Chlorophenyl-isoindoline-1,3-dione: This compound lacks the fluorine atom and may have different biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of the chlorophenyl and fluoro groups, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C14H7ClFNO2 |
|---|---|
Molekulargewicht |
275.66 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClFNO2/c15-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(16)12(10)14(17)19/h1-7H |
InChI-Schlüssel |
RTDVPOZCLMXMLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


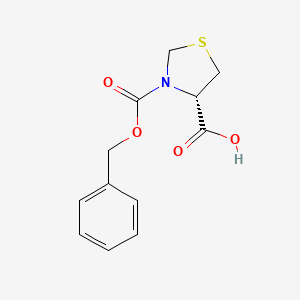
![1H,3H-Thieno[3,4-c]furan-4-carboxylic acid](/img/structure/B11762430.png)
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
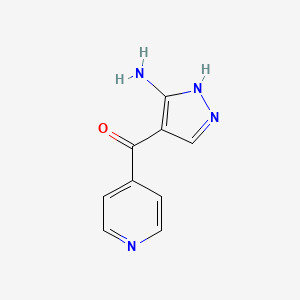
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
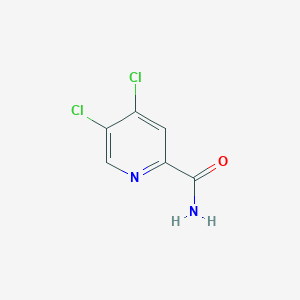
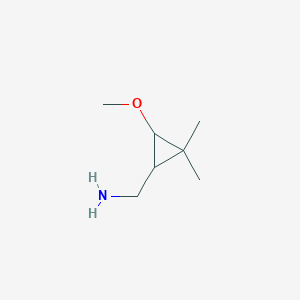

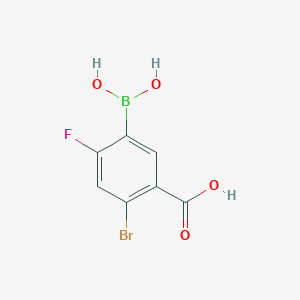
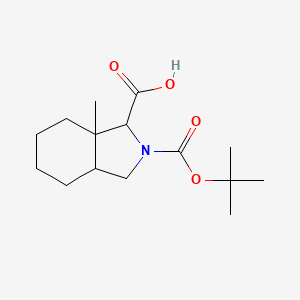
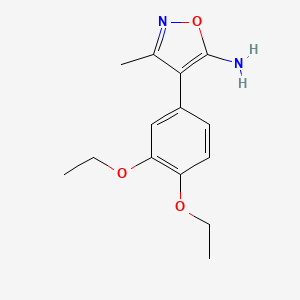
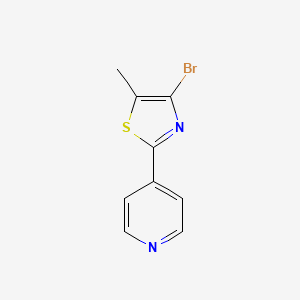
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
